
(4E)-4-(4-fluorobenzylidene)-2-methyl-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone is a chemical compound with the molecular formula C11H8FNO2 and a molecular weight of 205.19 g/mol . It is an intermediate in the preparation of fluoro-cinnamic acid derivatives . This compound is primarily used for research and development purposes and is not intended for medicinal, household, or other uses .
Preparation Methods
The synthesis of 4-[(4-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone involves the reaction of 4-fluorobenzaldehyde with 2-methyl-4H-oxazol-5-one under specific conditions . The reaction typically requires a solvent such as ethanol or methanol and a catalyst like piperidine or pyridine to facilitate the reaction. The mixture is usually heated to reflux for several hours to ensure complete reaction .
the general approach involves similar synthetic routes with optimization for larger-scale production .
Chemical Reactions Analysis
4-[(4-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-[(4-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[(4-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, resulting in its anticancer properties . The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
4-[(4-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone can be compared with other similar compounds, such as:
- 4-[(4-Chlorophenyl)methylene]-2-methyl-5(4H)-oxazolone
- 4-[(4-Bromophenyl)methylene]-2-methyl-5(4H)-oxazolone
- 4-[(4-Methylphenyl)methylene]-2-methyl-5(4H)-oxazolone
These compounds share similar structures but differ in the substituents on the phenyl ring. The presence of different substituents can significantly affect their chemical and biological properties . For instance, the fluorine atom in 4-[(4-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone may enhance its biological activity compared to its chloro or bromo counterparts .
Properties
Molecular Formula |
C11H8FNO2 |
|---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
(4E)-4-[(4-fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H8FNO2/c1-7-13-10(11(14)15-7)6-8-2-4-9(12)5-3-8/h2-6H,1H3/b10-6+ |
InChI Key |
CJDRPIOMZCOCEB-UXBLZVDNSA-N |
Isomeric SMILES |
CC1=N/C(=C/C2=CC=C(C=C2)F)/C(=O)O1 |
Canonical SMILES |
CC1=NC(=CC2=CC=C(C=C2)F)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


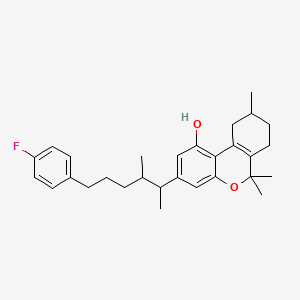
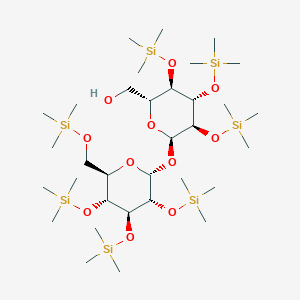

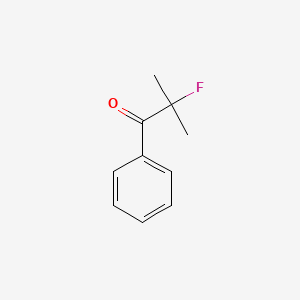
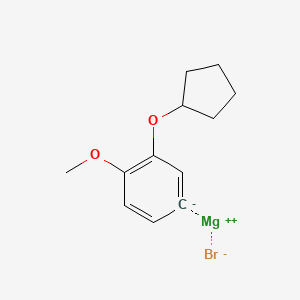
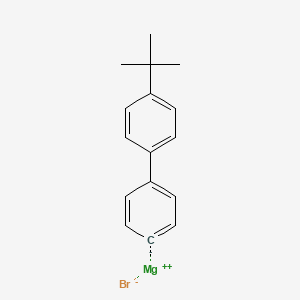
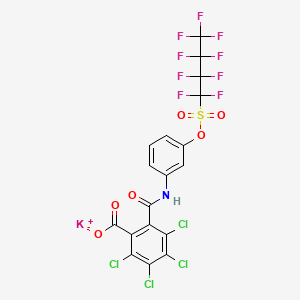
![2-Trimethylsilylethyl 1-methyl-4-[[1-methyl-4-[(1-methylimidazole-2-carbonyl)amino]pyrrole-2-carbonyl]amino]pyrrole-2-carboxylate](/img/structure/B13415292.png)
![1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane](/img/structure/B13415299.png)

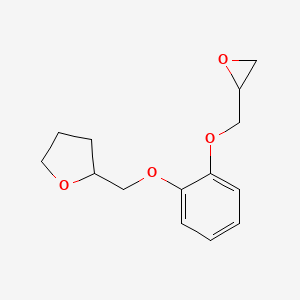
![1-Fluoro-2-[(S)-methanesulfinyl]benzene](/img/structure/B13415321.png)
![(6aS,11aS)-3-methoxy-2-(3-methylbut-2-en-1-yl)-6H-[1]benzofuro[3,2-c][1]benzopyran-6a,9(11aH)-diol](/img/structure/B13415326.png)

